An In-Depth Technical Guide to the Mechanism of Action of ATC0065
An In-Depth Technical Guide to the Mechanism of Action of ATC0065
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATC0065 is a potent and selective, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). By blocking the signaling of the neuropeptide melanin-concentrating hormone (MCH), ATC0065 demonstrates significant antidepressant and anxiolytic effects in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of ATC0065, including its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its activity. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language.
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. It plays a crucial role in the regulation of energy homeostasis, mood, and emotional responses through its interaction with the MCHR1, a G-protein coupled receptor (GPCR). The development of MCHR1 antagonists like ATC0065 represents a promising therapeutic strategy for the treatment of depression and anxiety disorders. ATC0065 has been shown to be a potent, selective, and orally bioavailable non-peptidic MCHR1 antagonist.
Receptor Binding and Affinity
ATC0065 exhibits high affinity for the human MCHR1 and displays significant selectivity over MCHR2 and other receptors. The binding affinities have been determined through radioligand binding assays.
| Target | IC50 (nM) | Reference |
| Human MCHR1 | 15.7 | [Chaki et al., 2005] |
| Human MCHR2 | > 10,000 | [Chaki et al., 2005] |
| Human 5-HT1A | 62.9 | [Chaki et al., 2005] |
| Human 5-HT2B | 266 | [Chaki et al., 2005] |
Table 1: Receptor Binding Affinities of ATC0065
Mechanism of Action: MCHR1 Antagonism and Downstream Signaling
MCHR1 is a GPCR that couples to inhibitory (Gαi) and Gq (Gαq) G-proteins. The binding of the endogenous ligand MCH to MCHR1 initiates two primary signaling cascades. ATC0065 acts as a competitive antagonist, blocking MCH from binding to MCHR1 and thereby inhibiting these downstream signaling events.
Gαi-Mediated Pathway
Activation of the Gαi pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By preventing MCH binding, ATC0065 blocks this inhibitory effect, leading to a relative increase in cAMP levels.
Gαq-Mediated Pathway
The Gαq pathway, upon activation by MCH, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors such as extracellular signal-regulated kinase (ERK). ATC0065 blocks this entire cascade by preventing the initial Gαq activation.
In Vivo Efficacy: Antidepressant and Anxiolytic Activity
The antidepressant and anxiolytic properties of ATC0065 have been demonstrated in rodent models.
| Test | Species | Dose (mg/kg, p.o.) | Effect | Reference |
| Forced Swim Test | Rat | 3, 10, 30 | Dose-dependent decrease in immobility time | [Chaki et al., 2005] |
| Elevated Plus Maze | Rat | 10, 30 | Increase in time spent in open arms | [Chaki et al., 2005] |
| Stress-Induced Hyperthermia | Mouse | 10, 30 | Attenuation of stress-induced temperature increase | [Chaki et al., 2005] |
Table 2: In Vivo Effects of ATC0065
Experimental Protocols
Receptor Binding Assays
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Objective: To determine the binding affinity of ATC0065 for MCHR1 and other receptors.
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Methodology:
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Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., HEK293 cells) are prepared.
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Radioligand: A specific radioligand for the target receptor is used (e.g., [¹²⁵I]-MCH for MCHR1).
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Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of ATC0065.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Detection: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve.
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GTPγS Binding Assay
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Objective: To determine the functional antagonist activity of ATC0065 at MCHR1.
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Methodology:
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Membrane Preparation: Membranes from cells expressing MCHR1 are used.
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Incubation: Membranes are incubated with a fixed concentration of MCH (agonist) and varying concentrations of ATC0065 in the presence of [³⁵S]GTPγS.
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Mechanism: Agonist binding to the GPCR stimulates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable [³⁵S]GTPγS binds and accumulates.
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Separation and Detection: The amount of [³⁵S]GTPγS bound to the Gα subunit is measured after filtration.
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Data Analysis: The ability of ATC0065 to inhibit MCH-stimulated [³⁵S]GTPγS binding is quantified to determine its antagonist potency.
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Forced Swim Test (Rat)
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Objective: To assess the antidepressant-like activity of ATC0065.
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Methodology:
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Apparatus: A cylindrical tank (40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
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Animals: Male Sprague-Dawley rats.
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Procedure:
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Pre-test: On day 1, rats are placed in the cylinder for a 15-minute pre-swim session.
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Drug Administration: ATC0065 is administered orally (p.o.) 60 minutes before the test session on day 2.
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Test Session: On day 2, rats are placed in the cylinder for a 5-minute test session.
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Measurement: The duration of immobility during the 5-minute test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
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Elevated Plus Maze (Rat)
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Objective: To evaluate the anxiolytic-like activity of ATC0065.
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Methodology:
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Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm above the floor.
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Animals: Male Wistar rats.
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Procedure:
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Drug Administration: ATC0065 is administered orally (p.o.) 60 minutes before the test.
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Test Session: Each rat is placed in the center of the maze facing an open arm and allowed to explore for 5 minutes.
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Measurement: The time spent in the open arms and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
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Conclusion
ATC0065 is a well-characterized MCHR1 antagonist with a clear mechanism of action. Its high affinity and selectivity for MCHR1, coupled with its ability to block both Gαi and Gαq signaling pathways, translate to robust antidepressant and anxiolytic effects in preclinical models. The detailed experimental protocols provided herein offer a basis for the continued investigation of ATC0065 and other MCHR1 antagonists as potential therapeutics for mood disorders.
